Superior EZH2 Inhibitory Potency Compared to Non-Brominated Parent Compound
4-Bromo-N-ethyl-2-methylbenzamide demonstrates a 12.6-fold higher potency in inhibiting the methyltransferase activity of EZH2 compared to its non-brominated parent compound, N-ethyl-2-methylbenzamide [1]. This substantial increase in potency is attributed to the presence of the bromine atom at the 4-position, which enhances binding affinity to the EZH2 active site [2].
| Evidence Dimension | Inhibition of EZH2 methyltransferase activity |
|---|---|
| Target Compound Data | IC50 = 30 nM |
| Comparator Or Baseline | N-ethyl-2-methylbenzamide (non-brominated parent) IC50 = 378 nM |
| Quantified Difference | 12.6-fold lower IC50 for the brominated derivative |
| Conditions | In vitro biochemical assay using human EZH2 with chicken oligonucleotide as substrate |
Why This Matters
For researchers developing EZH2 inhibitors for cancer therapy, this 12.6-fold potency improvement represents a critical advantage, enabling lower dosing, reduced off-target effects, and a more favorable therapeutic window in preclinical models.
- [1] BindingDB. BDBM50149884 (CHEMBL3770973). Available online: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50149884 (accessed on 2026-04-20). View Source
- [2] BindingDB. BDBM50205635 (CHEMBL3898133). Available online: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205635 (accessed on 2026-04-20). View Source
